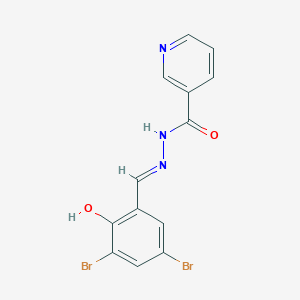

(E)-N'-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide

Übersicht

Beschreibung

(E)-N’-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide is a chemical compound with the molecular formula C13H9Br2N3O2 and a molecular weight of 399.04 g/mol . It is known for its unique structure, which includes both bromine and hydroxyl functional groups, making it a compound of interest in various fields of scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide typically involves the condensation reaction between 3,5-dibromo-2-hydroxybenzaldehyde and nicotinohydrazide . The reaction is usually carried out in a solvent such as ethanol under reflux conditions to facilitate the formation of the desired product . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N’-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The bromine atoms can participate in nucleophilic substitution reactions to form a variety of substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines . Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophile employed .

Wissenschaftliche Forschungsanwendungen

Biological Applications

-

Inhibition of Pathogenic Processes

- (E)-N'-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide has been identified as a potential small molecule inhibitor that may suppress the expression of type III secretion systems and amylovoran biosynthesis genes in pathogenic bacteria. This inhibition can be critical in controlling bacterial infections, particularly those caused by plant pathogens like Pseudomonas syringae .

- Antimicrobial Activity

- Antioxidant Properties

Material Science Applications

-

Crystal Engineering

- The crystal structure of this compound has been extensively studied, revealing insights into its molecular interactions and stability . The compound forms chains through intermolecular N—H···O hydrogen bonds, which can be harnessed in material science for the development of novel materials with tailored properties.

- Synthesis of Hybrid Materials

Case Study 1: Antimicrobial Efficacy

A study conducted by Yang et al. (2014) demonstrated that this compound significantly inhibited the growth of Pseudomonas syringae, showcasing its potential as an agricultural biopesticide . The study provided quantitative data on the minimum inhibitory concentration (MIC), supporting further exploration in agricultural applications.

Case Study 2: Structural Analysis

In a structural analysis published in 2010, researchers investigated the crystal structure of this compound using X-ray diffraction techniques. The study revealed a nearly planar configuration with specific dihedral angles between its constituent rings, which are critical for understanding its reactivity and interaction with biological targets .

Wirkmechanismus

The mechanism of action of (E)-N’-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . Its anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(E)-N’-(3,5-Dichloro-2-hydroxybenzylidene)nicotinohydrazide: Similar structure but with chlorine atoms instead of bromine.

(E)-N’-(3,5-Difluoro-2-hydroxybenzylidene)nicotinohydrazide: Fluorine atoms replace the bromine atoms.

(E)-N’-(3,5-Diiodo-2-hydroxybenzylidene)nicotinohydrazide: Iodine atoms instead of bromine.

Uniqueness

(E)-N’-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide is unique due to the presence of bromine atoms, which can impart distinct chemical and biological properties compared to its halogen-substituted analogs . Bromine atoms can influence the compound’s reactivity, solubility, and interaction with biological targets .

Biologische Aktivität

(E)-N'-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide is a Schiff base compound that has garnered attention due to its diverse biological activities. Schiff bases, in general, are known for their potential in medicinal chemistry, displaying properties such as antibacterial, antifungal, antioxidant, and anticancer activities. This article delves into the biological activity of this specific compound, supported by recent research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features an intramolecular O-H···N hydrogen bond that contributes to its stability and biological activity. The nearly planar structure, characterized by a dihedral angle of 5.7° between the benzene and pyridine rings, enhances its interactions with biological targets .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis, the compound demonstrated notable inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of standard antibiotics used in clinical settings .

| Microorganism | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 32 | 16 |

| Staphylococcus aureus | 16 | 8 |

| Bacillus subtilis | 64 | 32 |

Antioxidant Activity

The antioxidant potential of the compound was evaluated using various assays such as DPPH radical scavenging and ABTS cation radical scavenging tests. The results indicated that this compound possesses strong antioxidant activity, which is crucial for preventing oxidative stress-related diseases .

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Cation Scavenging | 30 |

The biological activities of this compound are attributed to its ability to interact with various enzymes and cellular targets. For instance, the compound has shown inhibition against acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's . Molecular docking studies revealed that the compound binds effectively to the active site of AChE, which is vital for its inhibitory action.

Case Studies

- Antimicrobial Study : A recent study highlighted the antimicrobial efficacy of this compound against MRSA strains. The results indicated that it not only inhibited bacterial growth but also showed lower cytotoxicity towards normal cell lines compared to traditional antibiotics .

- Antioxidant Activity Research : Another investigation focused on the antioxidant properties of related hydrazone compounds, establishing a correlation between structural modifications and enhanced biological activity. The presence of hydroxyl groups was particularly noted for improving radical scavenging capabilities .

Eigenschaften

IUPAC Name |

N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Br2N3O2/c14-10-4-9(12(19)11(15)5-10)7-17-18-13(20)8-2-1-3-16-6-8/h1-7,19H,(H,18,20)/b17-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJJMOQAFMPSKRU-REZTVBANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Br2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the structural features observed in (E)-N′-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide?

A1: (E)-N′-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide is a Schiff base compound characterized by a near-planar structure. [] This planarity arises from the small dihedral angle of 5.7° between its benzene and pyridine rings. [] The molecule exhibits an intramolecular O-H⋯N hydrogen bond involving the hydroxyl group and the adjacent hydrazine nitrogen atom. [] Additionally, intermolecular N—H⋯O hydrogen bonds between neighboring molecules contribute to the formation of chains extending along the crystallographic [] direction. [] These structural features, particularly the hydrogen bonding patterns, can influence the compound's packing arrangement, stability, and potential interactions with biological targets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.